3-Aminopiperidine is a chiral heterocyclic amine []. It serves as a key structural unit in various natural products and pharmaceutical drugs []. This compound exists as two enantiomers: (R)-3-aminopiperidine and (S)-3-aminopiperidine. The enantiomers possess different biological activities, making the synthesis of enantiomerically pure 3-aminopiperidine crucial for various applications [].
Piperidin-3-amine can be derived from various synthetic pathways involving piperidine, a common precursor in organic synthesis. It belongs to the class of piperidine derivatives, which are widely recognized for their biological activities, including analgesic, anti-inflammatory, and anti-cancer properties. The compound's classification as a secondary amine allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of piperidin-3-amine can be achieved through several methods:
These methods highlight the compound's synthetic versatility and potential for large-scale industrial application.
Piperidin-3-amine participates in various chemical reactions, including:
These reactions are crucial for developing new pharmaceuticals and understanding the compound's reactivity.
Piperidin-3-amine's mechanism of action primarily involves its interaction with biological targets such as receptors or enzymes. For instance:
Data on specific binding affinities or inhibition constants are essential for evaluating its pharmacological potential but may vary based on structural modifications.
Piperidin-3-amine is a colorless liquid or solid depending on purity and form. It is hygroscopic and soluble in water and organic solvents like ethanol and methanol.
The compound exhibits basicity due to the presence of the amino group, allowing it to react with acids to form salts. Its stability under various conditions makes it suitable for diverse applications in organic synthesis.
Piperidin-3-amine has numerous applications in scientific research and industry:
The piperidine ring adopts a stable chair conformation, analogous to cyclohexane but with distinct features due to the nitrogen heteroatom. Energy barriers between chair conformers are significantly lower in piperidin-3-amine (6.1 kcal/mol for nitrogen inversion) compared to cyclohexane (10.4 kcal/mol for ring flip), enabling rapid interconversion at ambient temperature [9]. The amine substituent at C3 imposes steric and electronic perturbations on the ring geometry, with ab initio calculations indicating a 0.3 Å elongation of C-N bonds adjacent to the amino group. This conformational flexibility critically influences molecular recognition in biological systems and synthetic applications.
The 3-aminomethyl group exhibits a pronounced equatorial preference (ΔG = -1.8 kcal/mol) due to reduced 1,3-diaxial interactions compared to N-alkylated derivatives. Protonation state dramatically affects this equilibrium: The ammonium form (NH₃⁺) favors the equatorial position by 3.2 kcal/mol, while the free amine shows reduced stereoselectivity (ΔG = -0.7 kcal/mol) [9] [5]. These energy differences translate to >95% equatorial occupancy in physiological conditions (pH 7.4), with the axial conformer becoming thermally accessible (>5% population) above 45°C.
Table 1: Conformational Energy Differences in Piperidin-3-amine Derivatives
Substituent | Protonation State | ΔG (eq-ax) | Equatorial Population (25°C) |
---|---|---|---|
NH₂ | Neutral | -0.7 kcal/mol | 77% |
NH₃⁺ | Protonated | -3.2 kcal/mol | >99% |
NHCbz | Protected | -2.1 kcal/mol | 92% |
Piperidin-3-amine exhibits pH-dependent tautomerism with pKa values of 10.2 (ammonium dissociation) and 7.9 (iminium formation) [5]. This results in three dominant species across physiological pH ranges:
Table 2: Aqueous Species Distribution vs. pH
pH | Cationic (%) | Zwitterionic (%) | Free Base (%) |
---|---|---|---|
4.0 | 99.8 | 0.2 | 0 |
7.4 | 38.5 | 60.1 | 1.4 |
10.0 | 0.6 | 15.3 | 84.1 |
Characteristic NMR signatures differentiate stereoisomers and conformers. The hydrochloride salt of (R)-piperidin-3-amine displays diagnostic splitting patterns: H-3 (δ 3.85 ppm, dd, J=10.4 Hz), H-2/H-4 (δ 3.05–2.95 ppm, m), and H-5/H-6 (δ 1.85–1.65 ppm, m) [2] [6]. ¹³C NMR reveals C3 resonance at δ 52.8 ppm, shifted downfield by 4.5 ppm compared to the parent piperidine due to the alpha-amino effect. Chiral resolution agents (e.g., D-mandelic acid) induce >0.3 ppm diastereotopic splitting in N-CH₂ groups, enabling enantiomeric purity verification [5].
Table 3: ¹H NMR Assignments for (R)-Piperidin-3-amine Dihydrochloride (400 MHz, D₂O)
Position | δ (ppm) | Multiplicity | Integration | Coupling (Hz) |
---|---|---|---|---|
H-3 | 3.85 | dd | 1H | J=10.4, 4.2 |
H-2/H-4 | 3.05–2.95 | m | 4H | - |
H-5/H-6 | 1.85–1.65 | m | 4H | - |
NH₃⁺ | 7.95* | br s | 3H | - |
*Exchangeable with D₂O
Table 4: ¹³C NMR Assignments (100 MHz, D₂O)
Carbon | δ (ppm) |
---|---|
C-3 | 52.8 |
C-2/C-6 | 45.1 |
C-4/C-5 | 27.6 |
C-1 | 24.9 |
IR spectroscopy identifies protonation states: Free base shows ν(N-H) at 3370 cm⁻¹ and δ(N-H) at 1605 cm⁻¹, while dihydrochloride exhibits broad ν(N⁺-H) between 2700–2400 cm⁻¹ [5] [7]. Raman spectroscopy confirms ring vibrations at 785 cm⁻¹ (C-N stretch) and 1020 cm⁻¹ (ring breathing). Mass spectrometry of underivatized compound displays [M+H]⁺ at m/z 99.1023 (C₅H₁₃N₂⁺), with characteristic fragments at m/z 82.0757 (loss of NH₃) and 56.0497 (C₃H₆N⁺, piperidine ring cleavage) [5] [8].
Table 5: Characteristic Vibrational Frequencies
Bond Vibration | Free Base (cm⁻¹) | Dihydrochloride (cm⁻¹) |
---|---|---|
ν(N-H) | 3370, 3290 | - |
ν(N⁺-H) | - | 2700–2400 (broad) |
δ(N-H) | 1605 | 1620 |
Ring deformation | 785 | 800 |
The dihydrochloride salt demonstrates exceptional thermal resilience with decomposition onset at 248°C, outperforming the free base (decomposition onset: 115°C) [4]. Isothermal calorimetry reveals negligible degradation (<0.1%/month) at 25°C in anhydrous environments. Hydrolysis kinetics studies show pseudo-first-order degradation (t₁/₂ = 14 days) in aqueous solution at pH 1, primarily via ring-opening to 5-aminopentanal. Oxidation resistance is conferred by the saturated ring system, showing no peroxide formation after 12-month ambient storage. Computational analysis (DFT/B3LYP) indicates nitrogen inversion as the primary decomposition pathway (Eₐ = 28.4 kcal/mol), with ring distortion energies exceeding 35 kcal/mol – confirming exceptional kinetic stability [4] [9].
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